molecular formula C18H21FN2O2S B2908036 2-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide CAS No. 946374-53-4

2-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide

Cat. No. B2908036
CAS RN: 946374-53-4
M. Wt: 348.44
InChI Key: GKYWQXURPMZHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide, commonly known as FMT, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. FMT belongs to the family of acetamide compounds and is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes.

Mechanism of Action

FMT exerts its effects by selectively inhibiting the activity of CK2, a protein kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. CK2 is overexpressed in many types of cancer, and FMT has been shown to inhibit CK2 activity, leading to reduced cancer cell proliferation and increased cancer cell death. FMT also inhibits the activity of CK2 in the brain, leading to reduced neuroinflammation and improved cognitive function.
Biochemical and Physiological Effects:
FMT has been shown to have a range of biochemical and physiological effects in various cellular and animal models. FMT inhibits the activity of CK2, leading to reduced cell proliferation and increased cell death in cancer cells. FMT also reduces neuroinflammation and improves cognitive function in animal models of neurodegenerative diseases. FMT has also been shown to have antiviral effects in vitro, inhibiting the replication of HIV.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMT is its potent and selective inhibition of CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. FMT has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, FMT has limited solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, FMT has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on FMT. One area of interest is the development of FMT analogs with improved solubility and pharmacokinetic properties, which could increase the effectiveness of FMT as a therapeutic agent. Additionally, further studies are needed to determine the safety and efficacy of FMT in human clinical trials. Finally, FMT could be studied in combination with other therapeutic agents, such as chemotherapy or immunotherapy, to determine whether it has synergistic effects that could improve cancer treatment outcomes.

Synthesis Methods

FMT can be synthesized using various methods, including the reaction of 4-fluoroaniline with 2-(morpholino)ethylamine, followed by reaction with thiophene-3-carboxylic acid and then with acetic anhydride to form the final product. The synthesis of FMT is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

FMT has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of FMT is in cancer research. CK2 is overexpressed in many types of cancer, and FMT has been shown to inhibit CK2 activity, leading to reduced cancer cell proliferation and increased cancer cell death. FMT has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as viral infections, such as HIV.

properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2S/c19-16-3-1-14(2-4-16)11-18(22)20-12-17(15-5-10-24-13-15)21-6-8-23-9-7-21/h1-5,10,13,17H,6-9,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYWQXURPMZHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)CC2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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